molecular formula C16H22FN3O3 B4023957 1-[2-fluoro-5-(4-morpholinyl)-4-nitrophenyl]azepane

1-[2-fluoro-5-(4-morpholinyl)-4-nitrophenyl]azepane

Cat. No. B4023957
M. Wt: 323.36 g/mol
InChI Key: NSJXMZJAXPZXAH-UHFFFAOYSA-N
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Description

1-[2-fluoro-5-(4-morpholinyl)-4-nitrophenyl]azepane is a complex organic molecule that may be of interest in various chemical research and development areas due to its unique structure, incorporating elements like fluorine, a nitro group, and a morpholine ring attached to an azepane backbone. While direct studies on this compound might not be widely available, related research on similar compounds provides valuable insights into its potential synthesis, structure, and properties.

Synthesis Analysis

The synthesis of complex molecules like 1-[2-fluoro-5-(4-morpholinyl)-4-nitrophenyl]azepane often involves multi-step chemical reactions, starting from simpler precursors. For instance, asymmetric synthesis methods have been developed for creating novel beta-lactam derivatives with piperazine, morpholine, and azepane rings, providing a potential pathway for synthesizing similar structures (Van Brabandt, Vanwalleghem, D’hooghe, & De Kimpe, 2006). These methods emphasize the importance of starting materials and catalysts in achieving desired configurations and yields.

Molecular Structure Analysis

The molecular structure of compounds like 1-[2-fluoro-5-(4-morpholinyl)-4-nitrophenyl]azepane can be elucidated using techniques such as NMR, IR, and mass spectrometry, alongside crystallography for solid-state analysis. Studies on similar molecules, such as 4-{2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, have utilized these methods to confirm molecular configurations and understand the stereochemistry (Mamatha S.V, Bhat, Sagar B K, & Meenakshi S.K., 2019).

properties

IUPAC Name

4-[5-(azepan-1-yl)-4-fluoro-2-nitrophenyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O3/c17-13-11-16(20(21)22)15(19-7-9-23-10-8-19)12-14(13)18-5-3-1-2-4-6-18/h11-12H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJXMZJAXPZXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C(=C2)N3CCOCC3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(1-Azepanyl)-4-fluoro-2-nitrophenyl]morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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